3,3-Difluoroazetidine hydrochloride
Overview
Description
3,3-Difluoroazetidine hydrochloride (CAS number 288315-03-7) is a derivative of azetidine, a four-membered ring heterocyclic compound with three carbons and one nitrogen . Two fluorine-substituents on the 3-position of azetidine make the molecule more lipophilic, improving the solvent processability . It is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Synthesis Analysis
The synthesis of 3,3-Difluoroazetidine Hydrochloride has been reported in the literature. It has been used in the preparation of Dihydropyrimidine compounds as antiviral agents . The synthesis involves the use of 1-(Diphenylmethyl)-3,3-difluoro-azetidine . Another study mentions the synthesis and characterization of potential polycyclic energetic materials using bicyclic triazole and azetidine structures as building blocks .Molecular Structure Analysis
3,3-Difluoroazetidine hydrochloride is a derivative of azetidine, a four-membered ring heterocyclic compound with three carbons and one nitrogen . Two fluorine-substituents on the 3-position of azetidine make the molecule more lipophilic . The molecular formula is C3H5F2N·HCl .Physical And Chemical Properties Analysis
3,3-Difluoroazetidine hydrochloride is a white to light yellow powder or crystal . It has a molecular weight of 129.53 g/mol . The compound is solid at 20 degrees Celsius and should be stored under inert gas . It is air sensitive and hygroscopic .Scientific Research Applications
Bioimaging Applications
3,3-Difluoroazetidine hydrochloride is used as a precursor for rhodamine dyes to finely tune their fluorescent wavelengths in bioimaging applications . This allows for more precise imaging of biological structures and processes.
OLEDs and DSSCs
The compound has a high potential to expand the use in applications of Organic Light Emitting Diodes (OLEDs) and Dye-Sensitized Solar Cells (DSSCs). This is due to its ability to tune the HOMO-LUMO (highest occupied molecular orbital and lowest unoccupied molecular orbital) energy gap .
Synthesis of Energetic Materials
3,3-Difluoroazetidine hydrochloride is used for synthesizing triazolyl polycyclic energetic materials for combustion applications. This improves the stability and density of these materials .
Pharmaceutical Applications
This compound is a useful starting material and building block for the synthesis of various pharmaceutically active molecules, such as PI3K inhibitors, CB2 Receptor agonists, Thrombin inhibitors, and bromodomain inhibitors .
Inhibitors of Dipeptidyl Peptidase-4
3,3-Difluoroazetidine hydrochloride can be used as a reactant in the preparation of triazole substituted prolyl difluoropyrrolidines, which are potential inhibitors of dipeptidyl peptidase-4 .
Dual Leucine Zipper Kinase (DLK) Inhibitors
The compound can also be used in the synthesis of Dual Leucine Zipper Kinase (DLK) inhibitors .
Safety and Hazards
3,3-Difluoroazetidine hydrochloride is classified as a skin irritant (H315) and an eye irritant (H319) . It may cause respiratory irritation (H335) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if eye irritation persists .
Mechanism of Action
Target of Action
3,3-Difluoroazetidine hydrochloride is a derivative of azetidine, a four-membered ring heterocyclic compound with three carbons and one nitrogen It’s known that the compound has a significant impact on the respiratory system .
Mode of Action
The mode of action of 3,3-Difluoroazetidine hydrochloride is primarily due to its unique chemical structure. The ring strain of azetidine (27.7 Kcal/mol) enhances the accessibility of the nitrogen electron lone pair, which allows it for stronger nucleophilic attacks (increases reaction rate), compared to other secondary amine species .
Biochemical Pathways
Given its chemical structure and properties, it can be inferred that it may interact with various biochemical pathways, particularly those involving nucleophilic attacks .
Pharmacokinetics
The compound’s lipophilic nature due to the presence of two fluorine-substituents on the 3-position of azetidine improves its solvent processability , which could potentially influence its bioavailability.
Result of Action
It is used as a precursor for rhodamine dyes to finely tune their fluorescent wavelengths in bioimaging applications . It also has a high potential to expand the use in applications of OLEDs and DSSCs (dye-sensitized solar cells), due to its ability to tune the HOMO-LUMO (highest occupied molecular orbital and lowest unoccupied molecular orbital) energy gap .
Action Environment
It’s known that the compound is hygroscopic , indicating that moisture in the environment could potentially affect its stability.
properties
IUPAC Name |
3,3-difluoroazetidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5F2N.ClH/c4-3(5)1-6-2-3;/h6H,1-2H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDBAEFXTCRKJPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374238 | |
Record name | 3,3-Difluoroazetidine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Difluoroazetidine hydrochloride | |
CAS RN |
288315-03-7 | |
Record name | 3,3-Difluoroazetidine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3-Difluoroazetidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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